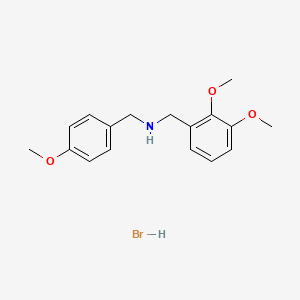

(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide

Description

(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide (CAS: 1609409-42-8) is a hydrobromide salt of a bis-benzylamine derivative. Its molecular formula is C₁₇H₂₂BrNO₃, with a molecular weight of 368.27 g/mol . The compound features two aromatic benzyl moieties: one substituted with 2,3-dimethoxy groups and the other with a 4-methoxy group. This structural arrangement confers unique electronic and steric properties, making it relevant in medicinal chemistry research, particularly in studies involving receptor binding or as a synthetic intermediate.

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.BrH/c1-19-15-9-7-13(8-10-15)11-18-12-14-5-4-6-16(20-2)17(14)21-3;/h4-10,18H,11-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUASOCDARUUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)OC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide typically involves the reaction of (2,3-dimethoxybenzyl)amine with (4-methoxybenzyl)amine in the presence of hydrobromic acid. The reaction conditions often include:

Temperature: Room temperature

Solvent: Anhydrous conditions to prevent hydrolysis

Catalyst: Acidic catalyst to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups enhance its binding affinity and specificity, leading to modulation of biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Compound A : (3-Bromo-4-methoxy-benzyl)-(2,3-dimethoxy-benzyl)-amine (CAS not specified)

Compound B : (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine Hydrobromide (CAS 355382-48-8)

- Molecular Formula: C₁₇H₂₁BrFNO₂

- Molecular Weight : 370.26 g/mol

- Key Difference : Substitutes the 4-methoxy group with 4-fluoro .

- However, reduced electron-donating capacity (compared to methoxy) may alter receptor-binding efficacy, as seen in dopamine agonists where substituent electronic properties influence D1/D2 selectivity .

Methoxy Group Position Variations

Compound C : (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine Hydrobromide (CAS 203739-35-9)

Compound D : (3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine Hydrobromide

- Molecular Formula: C₁₈H₂₄BrNO₄ (estimated)

- Molecular Weight : ~398.3 g/mol

- Key Difference : Features 3,5-dimethoxy substitution on one benzyl group.

- However, the symmetrical substitution may reduce selectivity in receptor binding due to altered spatial orientation.

Halogen vs. Methoxy Substitutions

Compound E : (2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine Hydrobromide (CAS 1609402-85-8)

- Molecular Formula: C₁₆H₁₈BrFNO₂

- Molecular Weight : 356 g/mol

- Key Difference : Replaces the 4-methoxy group with 2-fluoro .

- Impact : Fluorine’s small size and hydrophobicity may improve membrane permeability but reduce electronic interactions compared to methoxy. This trade-off is critical in CNS-targeted drugs where blood-brain barrier penetration is essential.

Research Implications

- Receptor Binding : The 4-methoxy group in the target compound may favor interactions with aromatic residues in receptor pockets, while halogenated analogs (e.g., Compound A) could engage in halogen bonding with carbonyl groups .

- Solubility and Bioavailability : Compounds with additional methoxy groups (e.g., Compound D) likely exhibit higher aqueous solubility, advantageous for formulation. Conversely, fluorinated analogs (Compound B, E) may prioritize lipid solubility.

- Synthetic Utility: The target compound’s synthesis likely parallels methods for analogs, with substituent positions adjusted via choice of benzyl halides or Mitsunobu reactions .

Biological Activity

(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide is a synthetic organic compound that has garnered attention in various fields of biological research. This compound is characterized by its unique structural features, which may confer specific biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound consists of two methoxy-substituted benzyl groups linked to an amine moiety. The hydrobromide salt form enhances its solubility and stability, making it suitable for biological studies.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It is hypothesized to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

- Antioxidant Activity: Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

Biological Activity Overview

The following table summarizes the key findings regarding the biological activity of this compound:

Case Studies

-

Anticancer Activity:

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. -

Neuroprotective Effects:

In a neuroprotection study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a 40% reduction in cell death compared to control groups. This suggests potential therapeutic applications in neurodegenerative diseases. -

Anti-inflammatory Activity:

Research investigating the anti-inflammatory properties of this compound demonstrated a reduction in pro-inflammatory cytokines IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This points towards its potential use in inflammatory disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.